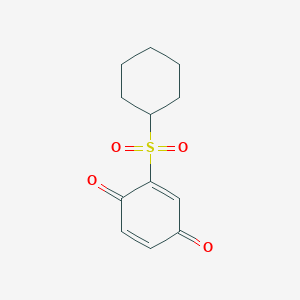
2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of cyclohexadiene derivatives This compound is characterized by the presence of a cyclohexanesulfonyl group attached to a cyclohexa-2,5-diene-1,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with appropriate sulfonylating agents under controlled conditions. One common method involves the use of cyclohexanone and sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the diene moiety to a more saturated system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfonyl group or the diene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.
科学研究应用
2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells . Additionally, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(Cyclohexanesulfonyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the cyclohexanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
属性
CAS 编号 |
92994-66-6 |
|---|---|
分子式 |
C12H14O4S |
分子量 |
254.30 g/mol |
IUPAC 名称 |
2-cyclohexylsulfonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14O4S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI 键 |
UWWWPZSFYKJQMA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



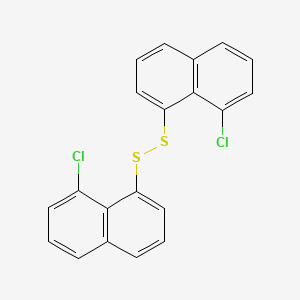
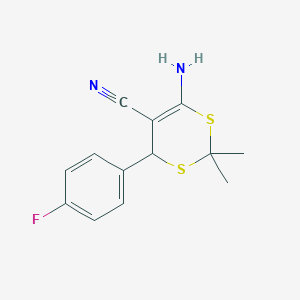
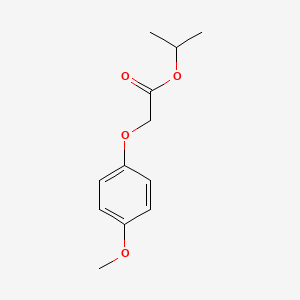
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
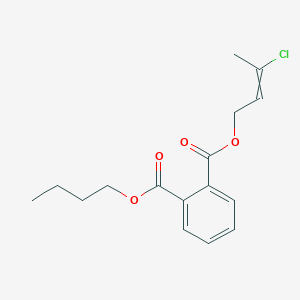
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)

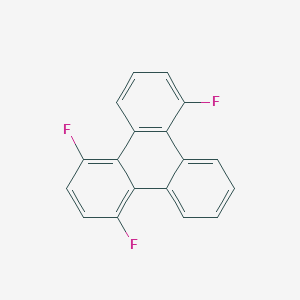

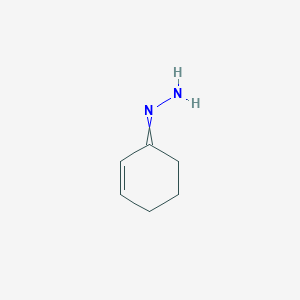
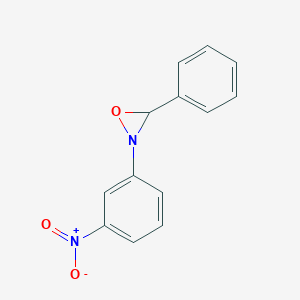
![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
